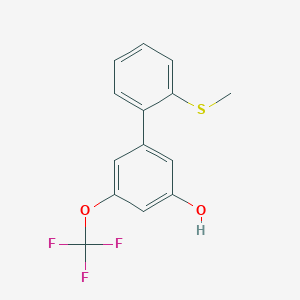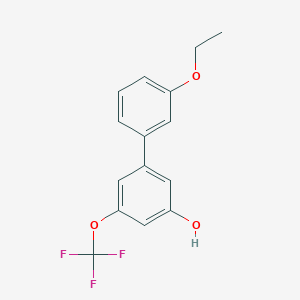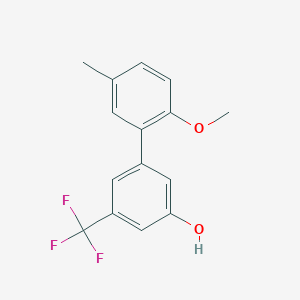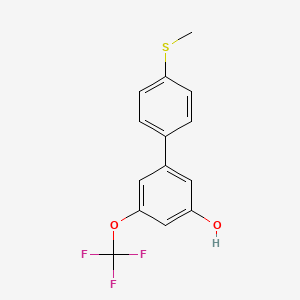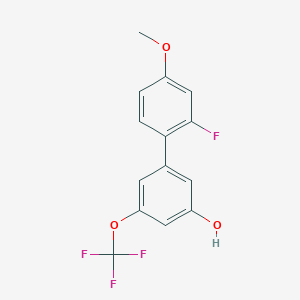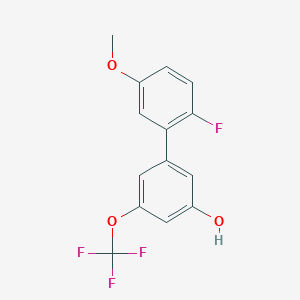
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% (5-F2M-3TFMP) is a compound with a wide range of applications in scientific research. It is an important synthetic intermediate and is used in the synthesis of drugs, agrochemicals, and other chemical compounds. 5-F2M-3TFMP has been studied extensively in the laboratory and has proven to be a valuable tool in the study of biological processes.
Scientific Research Applications
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% has been used extensively in scientific research. It has been used in the synthesis of drugs, agrochemicals, and other chemical compounds. It has also been used in the study of biological processes, such as enzyme activity, protein folding, and DNA replication. In addition, 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% has been used in the study of drug metabolism and drug-target interactions. Furthermore, 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% has been used in the study of gene expression and cell signaling pathways.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound acts as a substrate for enzymes involved in the metabolism of drugs and other compounds. It is also believed to interact with proteins and other molecules involved in biological processes, such as DNA replication and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is believed that the compound can affect the activity of enzymes involved in drug metabolism, as well as proteins and other molecules involved in biological processes. In addition, it is believed that the compound can affect gene expression and cell signaling pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its ability to act as a substrate for enzymes involved in drug metabolism. This makes it an ideal tool for studying drug-target interactions and drug metabolism. The main limitation of using 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its potential toxicity. Therefore, caution should be taken when handling the compound.
Future Directions
The future directions for 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% are numerous. The compound could be further studied to better understand its mechanism of action and biochemical and physiological effects. In addition, the compound could be used to develop new drugs and agrochemicals. Finally, the compound could be used to study gene expression and cell signaling pathways.
Synthesis Methods
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 5-fluoro-2-methoxyphenol and 3-trifluoromethylphenol, which is referred to as the ‘F2M-3TFMP reaction’. This reaction is typically carried out in a solvent such as acetonitrile or dimethyl sulfoxide. The reaction is typically carried out at temperatures ranging from -20°C to +80°C. The reaction is typically complete within 24 hours.
properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-3-2-10(15)7-12(13)8-4-9(14(16,17)18)6-11(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUKKVTLWFTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686624 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261958-83-1 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

